PU139

Vue d'ensemble

Description

PU139 est un inhibiteur puissant de l'histone acétyltransférase, une enzyme qui joue un rôle crucial dans la régulation de l'expression génique en acétylant les protéines histones. Ce composé est connu pour sa capacité à bloquer plusieurs histone acétyltransférases, y compris Gcn5, le facteur associé à p300/CBP, la protéine de liaison à CREB et p300 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PU139 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées. Des détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound est mise à l'échelle en utilisant des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela implique l'utilisation de réacteurs à grande échelle, un contrôle précis des paramètres de réaction et des mesures rigoureuses de contrôle de la qualité pour répondre aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

PU139 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites présentant des propriétés chimiques différentes.

Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des histone acétyltransférases dans la régulation génique.

Biologie : Employé dans la recherche pour comprendre les mécanismes épigénétiques sous-jacents à divers processus biologiques.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement du cancer, car il peut inhiber la croissance des cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les histone acétyltransférases

Mécanisme d'action

This compound exerce ses effets en inhibant les histone acétyltransférases, qui sont des enzymes responsables de l'acétylation des protéines histones. Cette inhibition entraîne des modifications de la structure de la chromatine et de l'expression génique, affectant finalement divers processus cellulaires. Les cibles moléculaires de this compound comprennent Gcn5, le facteur associé à p300/CBP, la protéine de liaison à CREB et p300. Les voies impliquées dans son mécanisme d'action sont liées à la régulation de l'expression génique et aux modifications épigénétiques .

Applications De Recherche Scientifique

In Vitro Studies

In vitro studies have demonstrated that PU139 effectively inhibits the growth of various neoplastic cell lines. For instance, in experiments with the neuroblastoma cell line SK-N-SH, treatment with this compound resulted in significant reductions in cell density in a dose-dependent manner. The compound was shown to induce moderate DNA fragmentation and increase double-positive Annexin-V/propidium iodide staining, indicating necrotic-like cell death rather than classical apoptosis .

In Vivo Efficacy

The efficacy of this compound has been evaluated in vivo using xenograft models. Mice implanted with neuroblastoma fragments were treated with this compound, which resulted in a substantial reduction in tumor volume compared to control groups. Specifically, a significant tumor volume reduction of 33% was observed at a dose of 25 mg/kg .

Combination Therapy:

this compound has also been studied in combination with doxorubicin, showing enhanced antitumoral effects when used together compared to either agent alone. This synergistic effect highlights the potential for this compound to be integrated into multi-drug regimens for more effective cancer treatment .

Case Studies

-

Neuroblastoma Treatment:

- Objective: To evaluate the anticancer activity of this compound against neuroblastoma.

- Method: Male NMRI:nu/nu mice were treated with this compound at varying doses.

- Results: Significant tumor volume reduction (33% at 25 mg/kg) was observed without major adverse effects on body weight or blood parameters .

-

Mechanistic Insights:

- Study Focus: Understanding the molecular mechanisms by which this compound induces hypoacetylation.

- Findings: Analysis revealed that this compound effectively reduced acetylation levels on specific lysine residues of histones H3 and H4 within 24 hours post-treatment, linking target engagement to growth inhibition .

Comparative Data Table

| Parameter | This compound | Doxorubicin | Combination |

|---|---|---|---|

| Tumor Volume Reduction | 33% (25 mg/kg) | Moderate | Enhanced |

| Cell Death Mechanism | Caspase-independent | Apoptotic | Synergistic |

| Histone Acetylation | Significant reduction | Variable | Enhanced hypoacetylation |

Mécanisme D'action

PU139 exerts its effects by inhibiting histone acetyltransferases, which are enzymes responsible for the acetylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting various cellular processes. The molecular targets of this compound include Gcn5, p300/CBP-associated factor, CREB-binding protein, and p300. The pathways involved in its mechanism of action are related to the regulation of gene expression and epigenetic modifications .

Comparaison Avec Des Composés Similaires

Composés similaires

Garcinol : Un autre inhibiteur de l'histone acétyltransférase avec une structure chimique différente.

Acétaminophène : Connu pour ses propriétés analgésiques, il présente également une activité inhibitrice de l'histone acétyltransférase.

Curcumine : Un composé naturel présentant des effets inhibiteurs de l'histone acétyltransférase.

Unicité de PU139

This compound est unique en raison de son inhibition puissante et à large spectre de multiples histone acétyltransférases. Cela en fait un outil précieux pour étudier le rôle de ces enzymes dans divers processus biologiques et pour développer de nouveaux agents thérapeutiques ciblant les histone acétyltransférases .

Activité Biologique

PU139 is a pyridoisothiazolone compound that functions as a pan-inhibitor of histone acetyltransferases (HATs). It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce cellular hypoacetylation and inhibit the growth of various neoplastic cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound inhibits multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300. By blocking these enzymes, this compound disrupts the acetylation of histones, leading to altered gene expression associated with tumor growth and survival.

Key Findings:

- Histone Hypoacetylation : this compound induces hypoacetylation of histones H3 and H4 in various cancer cell lines, which correlates with reduced cell proliferation and survival .

- Caspase-Independent Cell Death : The compound triggers cell death that does not primarily involve apoptosis, as evidenced by the lack of significant changes in apoptotic markers when treated with broad-spectrum caspase inhibitors .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including neuroblastoma (SK-N-SH), leukemia, and colorectal cancer cells.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| SK-N-SH Neuroblastoma | 10 | 34% |

| Leukemia | 15 | 40% |

| Colorectal Cancer | 12 | 37% |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls.

Experimental Procedures

- Crystal Violet Assay : This assay was used to assess cell viability post-treatment with this compound. Results indicated a dose-dependent reduction in cell density .

- Annexin-V Staining : This technique was employed to evaluate apoptosis. The results showed only moderate increases in DNA fragmentation and phosphatidylserine exposure, suggesting alternative pathways of cell death .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer efficacy of this compound. Male NMRI:nu/nu mice were implanted with SK-N-SH neuroblastoma cells and treated with this compound.

Table 2: In Vivo Efficacy of this compound

| Treatment Type | Tumor Growth Inhibition (%) | Observations |

|---|---|---|

| This compound Alone | 34% | Moderate inhibition observed |

| Doxorubicin Alone | 40% | Significant reduction |

| Combination (this compound + Doxorubicin) | 60% | Synergistic effect noted |

Note: Tumor growth inhibition percentage is calculated based on tumor volume compared to untreated controls.

Case Study Insights

In a study where this compound was administered intraperitoneally at a dose of 25 mg/kg, significant hypoacetylation was observed in histones within 24 hours post-treatment. This effect correlated with reduced tumor growth rates compared to control groups .

Propriétés

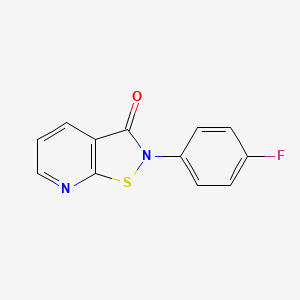

IUPAC Name |

2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCIVCACYJRAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.